Bupropion

Vue d'ensemble

Description

Bupropion, autrefois connu sous le nom d’amfébutamone, est un composé unique principalement utilisé comme antidépresseur et comme aide au sevrage tabagique. Il est commercialisé sous diverses marques, notamment Wellbutrin et Zyban. This compound est classé comme un inhibiteur de la recapture de la norépinéphrine-dopamine (IRND), ce qui le distingue des autres antidépresseurs qui ciblent généralement les voies de la sérotonine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de bupropion implique plusieurs étapes. Une méthode courante consiste à faire réagir la 3’-chloropropiophénone avec du brome en présence de tert-butylamine pour former la base libre de this compound. Ceci est suivi de l’ajout d’acide chlorhydrique pour obtenir le chlorhydrate de this compound . Une autre méthode implique l’utilisation de dichlorométhane et de peroxyde d’hydrogène pour obtenir le produit souhaité .

Méthodes de production industrielle : La production industrielle du chlorhydrate de this compound utilise souvent des techniques de chimie de flux pour améliorer la sécurité et l’efficacité. Cette méthode évite l’utilisation de réactifs dangereux comme le brome liquide en les substituant par du tribromure de pyridinium lié à un polymère. Le procédé utilise également des systèmes de co-solvants plus écologiques, ce qui donne lieu à une méthode de production plus durable .

Analyse Des Réactions Chimiques

Types de réactions : Bupropion subit diverses réactions chimiques, notamment :

Oxydation : This compound peut être oxydé pour former son principal métabolite actif, l’hydroxythis compound.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés alcooliques correspondants.

Substitution : Des réactions de substitution peuvent se produire sur le cycle aromatique, conduisant à différents dérivés.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et d’autres peroxydes.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des agents halogénants comme le brome sont souvent employés.

Principaux produits :

Hydroxythis compound : Formé par oxydation.

Thréohydrothis compound et érythrohydrothis compound : Formés par des réactions de réduction.

4. Applications de la recherche scientifique

This compound a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les effets des IRND.

Biologie : Étudié pour ses effets sur les voies des neurotransmetteurs.

Industrie : Utilisé dans le développement de nouvelles formulations antidépressives et d’aides au sevrage tabagique.

Applications De Recherche Scientifique

Clinical Applications

- Major Depressive Disorder (MDD)

- Seasonal Affective Disorder (SAD)

- Smoking Cessation

- Attention Deficit Hyperactivity Disorder (ADHD)

- Weight Management

Off-Label Uses

This compound has several off-label applications supported by clinical evidence:

- Antidepressant-Induced Sexual Dysfunction : this compound has been shown to alleviate sexual dysfunction caused by other antidepressants .

- Neuropathic Pain : Preliminary studies suggest that this compound may provide relief for patients suffering from neuropathic pain .

- Substance Use Disorders : There is evidence supporting its use in reducing cravings associated with cocaine and methamphetamine use, although results are mixed .

Case Studies and Research Findings

Safety and Side Effects

This compound is generally well tolerated; however, it may induce seizures in susceptible individuals, particularly at higher doses. The risk of seizures can be mitigated by adhering to recommended dosing guidelines and avoiding contraindicated conditions such as eating disorders .

Mécanisme D'action

Bupropion exerce ses effets pharmacologiques en inhibant la recapture de la norépinéphrine et de la dopamine, augmentant ainsi leurs niveaux dans la fente synaptique. Cela prolonge leur action au sein de la synapse neuronale et améliore la neurotransmission. This compound se lie au transporteur de la norépinéphrine (NET) et au transporteur de la dopamine (DAT), empêchant la recapture de ces neurotransmetteurs . De plus, le this compound agit comme un antagoniste de plusieurs récepteurs nicotiniques de l’acétylcholine, contribuant à son efficacité dans le sevrage tabagique .

Composés similaires :

Duloxétine (Cymbalta) : Un inhibiteur de la recapture de la sérotonine-norépinéphrine (IRSN) utilisé pour la dépression et l’anxiété.

Sertraline (Zoloft) : Un inhibiteur sélectif de la recapture de la sérotonine (ISRS) utilisé pour la dépression et l’anxiété.

Comparaison :

Mécanisme d’action : Contrairement à la duloxétine et à la sertraline, le this compound cible principalement la recapture de la norépinéphrine et de la dopamine sans effets significatifs sur les voies de la sérotonine.

Effets secondaires : Le this compound est moins susceptible de provoquer des dysfonctionnements sexuels et une prise de poids que les ISRS et les IRSN.

Le mécanisme d’action unique du this compound et son profil d’effets secondaires favorable en font une option précieuse pour les patients qui ne répondent pas bien aux autres antidépresseurs.

Comparaison Avec Des Composés Similaires

Duloxetine (Cymbalta): A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety.

Sertraline (Zoloft): A selective serotonin reuptake inhibitor (SSRI) used for depression and anxiety.

Comparison:

Mechanism of Action: Unlike duloxetine and sertraline, bupropion primarily targets norepinephrine and dopamine reuptake without significant effects on serotonin pathways.

Side Effects: this compound is less likely to cause sexual dysfunction and weight gain compared to SSRIs and SNRIs.

This compound’s unique mechanism of action and favorable side effect profile make it a valuable option for patients who do not respond well to other antidepressants.

Activité Biologique

Bupropion, a unique antidepressant, is primarily recognized for its role as a norepinephrine-dopamine reuptake inhibitor (NDRI). Unlike many other antidepressants, it does not significantly affect serotonin levels. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.

This compound's pharmacological effects are primarily attributed to its ability to inhibit the reuptake of norepinephrine and dopamine. Research indicates that this compound and its active metabolites—hydroxythis compound, threo-hydrothis compound, and erythrohydrothis compound—demonstrate varying affinities for neurotransmitter transporters:

- Dopamine Transporter (DAT) : this compound shows a higher affinity for DAT compared to norepinephrine transporter (NET), suggesting a stronger influence on dopaminergic activity.

- Norepinephrine Transporter (NET) : Hydroxythis compound has similar affinity to this compound for NET but exhibits approximately 50% of its antidepressant activity despite higher concentrations in the brain .

Table 1: Affinity of this compound and Metabolites for Neurotransmitter Transporters

| Compound | DAT Affinity | NET Affinity |

|---|---|---|

| This compound | High | Moderate |

| Hydroxythis compound | Moderate | High |

| Threo-hydrothis compound | Low | Low |

| Erythro-hydrothis compound | Low | Low |

Pharmacokinetics

This compound is extensively metabolized in the liver, primarily by the enzyme CYP2B6. The pharmacokinetic profile indicates:

- Bioavailability : Approximately 5% due to extensive first-pass metabolism.

- Half-life : Ranges from 21 to 30 hours, allowing for once or twice daily dosing.

- Metabolite Concentrations : Hydroxythis compound reaches concentrations approximately tenfold higher than this compound itself, contributing significantly to its therapeutic effects .

Clinical Efficacy

Numerous studies have demonstrated this compound's effectiveness in treating major depressive disorder (MDD) and assisting with smoking cessation. A systematic review highlighted that this compound was effective in reducing depression scores across 24 out of 27 trials, showing comparable efficacy to other antidepressants .

Table 2: Summary of Clinical Trials on this compound Efficacy

Case Studies

A notable case study involved a patient with panic disorder treated with this compound over 72 weeks. Initial doses started at 150 mg daily, leading to significant improvements in panic symptoms and overall life satisfaction. However, after increasing the dosage to 300 mg daily, the patient experienced new panic attacks but ultimately reported enhanced psychosocial functioning after adjusting back to the lower dose .

Propriétés

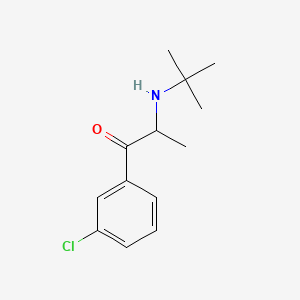

IUPAC Name |

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPWIUOZRMYNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022706 | |

| Record name | Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bupropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 52 °C at 0.005 mm Hg | |

| Record name | Bupropion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very hygroscopic and susceptible to decomposition, Soluble in methanol, ethanol, acetone, ether, benzene | |

| Record name | Bupropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupropion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Bupropion is a norepinephrine/dopamine-reuptake inhibitor (NDRI) that exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters. More specifically, bupropion binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT). Bupropion was originally classified as an "atypical" antidepressant because it does not exert the same effects as the classical antidepressants such as Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), or Selective Serotonin Reuptake Inhibitors (SSRIs). While it has comparable effectiveness to typical first-line options for the treatment of depression such as SSRIs, bupropion is a unique option for the treatment of MDD as it lacks any clinically relevant serotonergic effects, typical of other mood medications, or any effects on histamine or adrenaline receptors. Lack of activity at these receptors results in a more tolerable side effect profile; bupropion is less likely to cause sexual side effects, sedation, or weight gain as compared to SSRIs or TCAs, for example. When used as an aid to smoking cessation, bupropion is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor (AChR), thereby blunting the effects of nicotine. Furthermore, the stimulatory effects produced by bupropion in the central nervous system are similar to nicotine's effects, making low doses of bupropion a suitable option as a nicotine substitute. When used in combination with [naltrexone] in the marketed product ContraveⓇ for chronic weight management, the two components are thought to have effects on areas of the brain involved in the regulation of food intake. This includes the hypothalamus, which is involved in appetite regulation, and the mesolimbic dopamine circuit, which is involved in reward pathways. Studies have shown that the combined activity of bupropion and [naltrexone] increase the firing rate of hypothalamic pro-opiomelanocortin (POMC) neurons and blockade of opioid receptor-mediated POMC auto-inhibition, which are associated with a reduction in food intake and increased energy expenditure. This combination was also found to reduce food intake when injected directly into the ventral tegmental area of the mesolimbic circuit in mice, which is an area associated with the regulation of reward pathways., Unicyclic aminoketone with noradrenergic and dopaminergic activity., Bupropion is a novel, non-tricyclic antidepressant with a primary pharmacological action of monoamine uptake inhibition. The drug resembles a psychostimulant in terms of its neurochemical and behavioural profiles in vivo, but it does not reliably produce stimulant-like effects in humans at clinically prescribed doses. Bupropion binds with modest selectivity to the dopamine transporter, but its behavioural effects have often been attributed to its inhibition of norepinephrine uptake. This experiment examines monoaminergic involvement in the discriminative stimulus effects of bupropion. Rats were trained to press one lever when injected i.p. with bupropion (17.0 mg/kg), and another lever when injected with saline. In substitution tests, dose-response curves were obtained for several monoamine uptake inhibitors. Nine of ten dopamine uptake blockers fully substituted for bupropion; the exception, indatraline (LU 19-005), partially substituted (71% bupropion-appropriate responding). Serotonin and norepinephrine uptake blockers (zimelidine and nisoxetine, respectively) produced negligible or limited substitution, and the anti-muscarinic dopamine uptake blocker benztropine produced limited partial substitution. A series of dopamine D1-like and D2-like receptor agonists were also tested: only the D2-like agonist RU 24213 fully substituted; three other D2-like agonists and four D1-like agonists partially substituted (50% < drug responding < 80%). Antagonism of the discriminative effects of bupropion was obtained with a D1- and a D2-like dopamine antagonist. The results demonstrate strong similarities with those obtained using other dopamine uptake inhibitors as training drugs, and support the view that the behavioural effects of bupropion are primarily mediated by dopaminergic mechanisms., The effects of bupropion on core body temperature of intact or reserpinized mice were studied. Intraperitoneal (IP) administration of bupropion to mice induced a dose-dependent hypothermia. The response of bupropion was decreased by the D-2 antagonist sulpiride or pimozide, but not by the D-1 antagonist SCH 23390, antimuscarinic drug atropine, alpha-adrenergic blocker phenoxybenzimine, beta-adrenergic antagonist propranolol or antiserotonergic methergoline. Reserpine induced hypothermia, which was reversed by bupropion administration. The reversal response of bupropion was reduced by propranolol, but not sulpiride, SCH 23390, phenoxybenzamine, atropine or methergoline. It is concluded that bupropion-induced hypothermia may be mediated through D-2 receptor activation, while the reversal of reserpine-induced hypothermia by bupropion may be exerted through beta-adrenergic stimulation., Bupropion (12.5-75 mg kg-1) was given intraperitoneally to rats and was found to decrease the food consumption of the animals dose-dependently. While phenoxybenzamine, propranolol and methergoline failed to antagonize the anorectic effect of the drug; pimozide a dopamine receptor blocker decreased anorexia induced by bupropion. Bupropion (12.5-50 mg kg-1) also caused a marked increase in locomotor activity of the rats. The increase in locomotion produced by bupropion was completely antagonized by pretreatment of the animals with pimozide and reserpine plus a-methyl-p-tyrosine, but not by pretreatment with phenoxybenzamine, propranolol or methergoline. Taking into considerations the evidences of dopaminergic properties of bupropion shown by the others, it could be suggested that the anorexia and hyperactivity produced by bupropion may be induced through the indirect dopaminergic mechanism., For more Mechanism of Action (Complete) data for Bupropion (7 total), please visit the HSDB record page. | |

| Record name | Bupropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupropion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow oil | |

CAS No. |

34911-55-2, 144445-76-1, 144445-75-0, 34841-39-9 | |

| Record name | (±)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34911-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144445-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144445-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupropion [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPROPION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZG3TPX31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bupropion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bupropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233-234 °C | |

| Record name | Bupropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.